molecular formula C13H8N2O5S B2555656 Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate CAS No. 391229-58-6

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate

Cat. No. B2555656
M. Wt: 304.28
InChI Key: JMYJZUIPWFBXPI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the nitrofuran class of compounds, which are known for their antimicrobial and antitumor properties.

Scientific Research Applications

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate compounds are utilized in drug discovery as key building blocks due to their bioactive properties. Durcik et al. (2020) have described an efficient pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives serve as versatile building blocks that can be substituted at multiple positions, offering a broad spectrum for chemical space exploration around the molecule for potential drug development (Durcik et al., 2020).

Antiproliferative Activity

Several studies have investigated the antiproliferative activities of benzo[d]thiazol derivatives against various cancer cell lines, identifying them as potential antitumor agents. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and tested their antiproliferative effects, finding potent activity against several carcinoma cell lines. This highlights the significance of nitro group and specific structural modifications in enhancing antiproliferative activity (Chandrappa et al., 2008).

Antimicrobial and Antiparasitic Properties

Compounds containing benzo[d]thiazol and nitrofuran moieties exhibit notable antimicrobial and antiparasitic properties. For instance, Delmas et al. (2002) explored the antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis. These studies underscore the potential of such compounds in developing treatments for parasitic infections, showcasing their importance in antimicrobial resistance research (Delmas et al., 2002).

Corrosion Inhibition

In addition to biomedical applications, benzo[d]thiazol derivatives have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their corrosion inhibiting effect against steel in acidic solutions. Their findings suggest that these compounds offer promising applications in corrosion protection, demonstrating the multifaceted utility of benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate derivatives in both medical and industrial fields (Hu et al., 2016).

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O5S/c16-13(9-5-6-12(20-9)15(17)18)19-7-11-14-8-3-1-2-4-10(8)21-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJZUIPWFBXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319951
Record name 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49735810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate

CAS RN

391229-58-6
Record name 1,3-benzothiazol-2-ylmethyl 5-nitrofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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